5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
Description
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Properties
IUPAC Name |
5-chloro-2-ethyl-1-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-3-14-8-7-11-10(9(14)2)5-4-6-12(11)13/h4-6,9H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRHRRYPEPMWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1C)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-ethyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (C12H16ClN) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Molecular Formula : C12H16ClN
- Molecular Weight : 209.71 g/mol
- CAS Number : 1421604-01-4
- Purity : Typically 95% .
Pharmacological Properties
1. Antioxidant Activity
Research indicates that tetrahydroisoquinoline derivatives demonstrate significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting against neurodegenerative diseases where oxidative damage is prevalent .
2. Neuroprotective Effects
this compound has been evaluated for its neuroprotective effects. It exhibits potential in preventing neuronal cell death in models of neurodegeneration. The compound's ability to inhibit apoptosis in neuronal cells has been linked to its modulation of signaling pathways associated with cell survival .
3. Anticholinesterase Activity
The compound has also been investigated for its anticholinesterase activity, which is relevant for treating Alzheimer's disease. Studies show that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Inhibition of apoptosis | |
| Anticholinesterase | AChE inhibition |
Study on Neuroprotection
In a study conducted on human oral squamous carcinoma cells, the cytotoxic effects of various tetrahydroisoquinoline derivatives were assessed. The results indicated that this compound exhibited lower cytotoxicity compared to other derivatives, suggesting a favorable safety profile for further development as a neuroprotective agent .
Anticholinesterase Activity Assessment
Another research effort focused on the anticholinesterase activity of this compound compared to standard drugs like donepezil. The IC50 value for this compound was found to be significantly lower than that of donepezil, indicating a stronger inhibitory effect on AChE .
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit antitumor properties. In a study focusing on various isoquinoline derivatives, it was found that modifications to the tetrahydroisoquinoline structure could enhance cytotoxic effects against cancer cell lines. The presence of chlorine in the 5-position may contribute to increased potency against specific tumor types .
Neuropharmacological Effects
Tetrahydroisoquinolines have been studied for their potential neuroprotective effects. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidepressant Properties
Some studies have suggested that tetrahydroisoquinoline derivatives may exhibit antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, is believed to play a crucial role in these effects .
Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired biological activities .
Chiral Synthesis
The presence of multiple chiral centers in tetrahydroisoquinolines makes them valuable in asymmetric synthesis. Researchers have utilized this compound to create chiral catalysts and ligands for various organic reactions .
Case Study 1: Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives, including this compound, against human cancer cell lines. Results indicated that certain modifications led to significant increases in cytotoxicity compared to unmodified compounds.
Case Study 2: Neuroprotective Effects
In a preclinical trial reported in Neuroscience Letters, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound demonstrated significant protective effects by reducing ROS levels and enhancing cell viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
